![molecular formula C12H20O4 B14399567 Ethyl 1-[1-(acetyloxy)ethyl]cyclopentane-1-carboxylate CAS No. 88377-35-9](/img/structure/B14399567.png)
Ethyl 1-[1-(acetyloxy)ethyl]cyclopentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[1-(acetyloxy)ethyl]cyclopentane-1-carboxylate is an organic compound that belongs to the class of cyclopentane derivatives. This compound is characterized by the presence of an ethyl ester group attached to a cyclopentane ring, which is further substituted with an acetyloxyethyl group. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[1-(acetyloxy)ethyl]cyclopentane-1-carboxylate typically involves the esterification of cyclopentane-1-carboxylic acid with ethanol in the presence of an acid catalyst. The acetyloxyethyl group can be introduced through an acetylation reaction using acetic anhydride and a base such as pyridine. The reaction conditions generally require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as distillation or recrystallization are employed to obtain the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-[1-(acetyloxy)ethyl]cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-[1-(acetyloxy)ethyl]cyclopentane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 1-[1-(acetyloxy)ethyl]cyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester and acetyloxy groups can undergo hydrolysis, releasing active intermediates that interact with enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl cyclopentane-1-carboxylate: Lacks the acetyloxyethyl group, resulting in different chemical properties.
1-Acetoxyethyl cyclopentane: Similar structure but without the ester group, affecting its reactivity and applications.
Uniqueness
Ethyl 1-[1-(acetyloxy)ethyl]cyclopentane-1-carboxylate is unique due to the presence of both ester and acetyloxyethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
88377-35-9 |
|---|---|
Molekularformel |
C12H20O4 |
Molekulargewicht |
228.28 g/mol |
IUPAC-Name |
ethyl 1-(1-acetyloxyethyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C12H20O4/c1-4-15-11(14)12(7-5-6-8-12)9(2)16-10(3)13/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
BYXNJCHFSTWNKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCCC1)C(C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


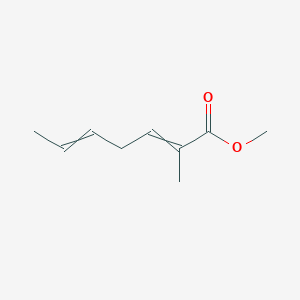

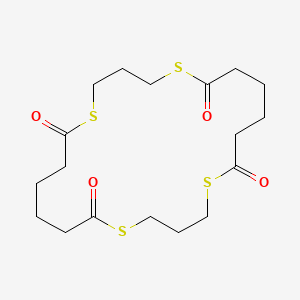
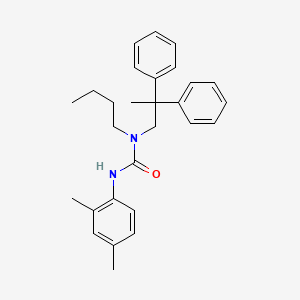
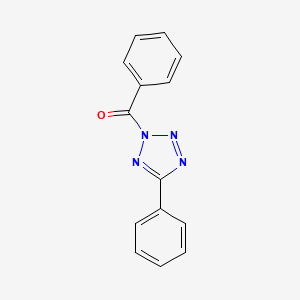
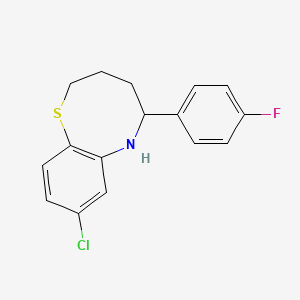
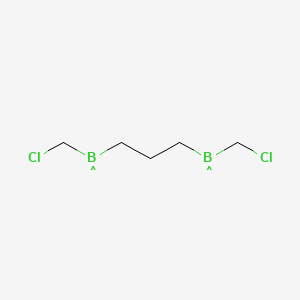


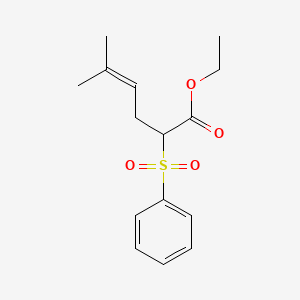
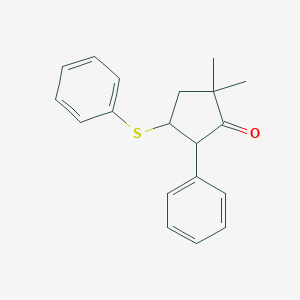
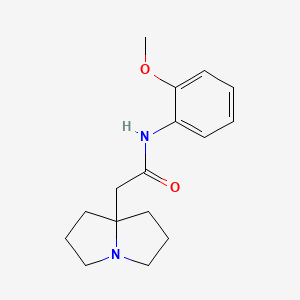
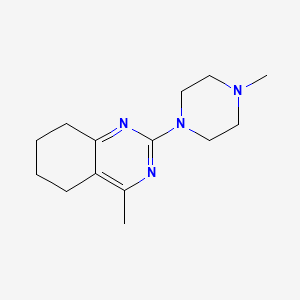
![Benzyl[tris(cyanomethyl)]phosphanium bromide](/img/structure/B14399555.png)
